molecular formula C8H12Cl2N2 B1532062 3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride CAS No. 1807937-87-6

3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride

Cat. No.: B1532062
CAS No.: 1807937-87-6
M. Wt: 207.1 g/mol
InChI Key: PXKFKFSRCUVBQM-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride (CAS: 1807937-87-6) is a pyridine-derived compound featuring a conjugated propenylamine backbone and a dihydrochloride salt. Its structure combines a pyridin-3-yl group with an α,β-unsaturated amine, making it a versatile scaffold in medicinal chemistry and drug discovery. The dihydrochloride salt enhances aqueous solubility, facilitating its use in biological assays and pharmaceutical formulations .

Properties

IUPAC Name

3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h1-4,6-7H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKFKFSRCUVBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807937-87-6
Record name 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride
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Preparation Methods

Synthesis of the Propenyl Pyridinyl Intermediate

A key intermediate in the synthesis is 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, which can be prepared by the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal. This reaction proceeds efficiently without solvent by direct fusion at elevated temperatures (reflux conditions for 4 hours), yielding the intermediate in approximately 82% yield. The crude product is purified by extraction and crystallization from ethanol/chloroform mixtures.

Step Reagents/Conditions Yield (%) Notes
3-Acetylpyridine + N,N-dimethylformamide dimethylacetal Direct fusion, reflux, 4 h 82 Solvent-free, efficient reaction

Formation of the Dihydrochloride Salt

The free base amine is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid. This step is crucial for isolating the stable salt form, which improves the compound's solubility and crystallinity. The process involves:

  • Mixing the free amine with excess concentrated hydrochloric acid.
  • Stirring at room temperature or slightly elevated temperatures.
  • Isolation of the dihydrochloride by filtration and drying.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Temperature Range (°C) Equivalents Used Yield (%) Notes
Formation of propenyl ketone intermediate 3-Acetylpyridine + N,N-dimethylformamide dimethylacetal, solvent-free fusion Reflux (approx. 130°C) 1.4 eq of dimethylformamide dimethylacetal 82 Direct fusion, no solvent
Reduction to amine Lithium aluminum hydride in THF 25–35 (addition), 55–65 (heating) 1.5–2.0 eq LiAlH4 Not specified Controlled addition and heating
Salt formation Concentrated hydrochloric acid Room temperature Excess HCl Quantitative Filtration and drying to isolate salt

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a role in glycolysis . By inhibiting this enzyme, the compound can reduce glycolytic flux and suppress glucose uptake in cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound C₈H₁₁Cl₂N₂ ~217.10† Pyridin-3-yl, conjugated enamine, 2 Cl⁻ High solubility, potential for H-bonding
3-(Pyridin-3-yl)prop-2-yn -1-amine dihydrochloride C₈H₉Cl₂N₂* 168.62‡ Alkyne backbone, pyridin-3-yl, 2 Cl⁻ Increased rigidity; potential reactivity at triple bond
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride C₈H₁₁Cl₂N₂ ~217.10† Cyclopropane ring, pyridin-3-yl, 2 Cl⁻ Steric hindrance; altered pharmacokinetics
(Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride C₁₆H₁₉BrCl₂N₂ 390.16 Bromophenyl substituent, dimethylamine, Z-configuration Enhanced lipophilicity; stereospecific interactions
N-(Pyridin-4-ylmethyl)prop-2-en-1-amine dihydrochloride C₉H₁₃Cl₂N₂ ~220.10† Pyridin-4-yl, propenylamine, 2 Cl⁻ Positional isomer; electronic differences

†Estimated based on molecular formula; ‡Discrepancy noted in (listed as C₈H₉ClN₂ but described as dihydrochloride).

Research Findings

  • Synthetic Utility : Related compounds, such as 2-(pyridin-3-yl)ethan-1-amine dihydrochloride, are intermediates in synthesizing triazine derivatives with dual FFAR1/FFAR4 modulator activity, highlighting the pharmacological relevance of pyridin-3-yl amines .
  • Biological Activity : The discontinued status of this compound () may reflect niche applications or supersession by newer analogs.
  • Crystallography : SHELXL software () is widely used for refining such small-molecule structures, underscoring the importance of precise structural characterization.

Biological Activity

3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride is a compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring and an amine functional group. Its chemical structure can be represented as follows:

C9H10Cl2N\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}

This compound is soluble in water due to the presence of the dihydrochloride form, which enhances its bioavailability for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to modulate enzyme activity and receptor interactions, which can lead to significant biological effects. The specific mechanisms may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines. The findings suggest that the compound induces apoptosis in cancer cells through:

  • Caspase Activation : Increased activity of caspases has been observed, indicating the induction of programmed cell death.
  • Mitochondrial Dysfunction : A decrease in mitochondrial membrane potential was noted, leading to cell death.

The following table summarizes the antiproliferative activity against selected cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
U-93715Apoptosis via caspase activation
K-56225Mitochondrial dysfunction
MOLT-320Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial activity . Studies have reported its efficacy against various bacterial strains, suggesting a role as a potential antibacterial agent. The minimum inhibitory concentration (MIC) values for selected pathogens are presented below:

PathogenMIC (µg/mL)Comparison Control (µg/mL)
Staphylococcus aureus10Ciprofloxacin (2)
Escherichia coli15Ampicillin (5)

Case Studies and Research Findings

  • Study on Antiproliferative Activity : A study published in Molecules investigated several derivatives of pyridine compounds, including this compound. Results indicated significant antiproliferative activity against leukemia cell lines with IC50 values ranging from single-digit to low double-digit nanomolar concentrations .
  • Mechanistic Insights : Another research effort focused on understanding the cellular mechanisms through which this compound exerts its effects. The study revealed that it acts as a Michael acceptor, leading to covalent modifications of specific proteins involved in cell survival pathways .
  • Antimicrobial Evaluation : In a separate investigation, the antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable effectiveness against Staphylococcus aureus, with an MIC comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a two-step process:

Condensation Reaction : Reacting pyridine-3-carbaldehyde with a nitroalkane (e.g., nitromethane) under basic conditions (e.g., ammonium acetate) to form the α,β-unsaturated nitro compound.

Reduction and Salt Formation : Reducing the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄, followed by treatment with HCl to form the dihydrochloride salt.

  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. THF), temperature (40–80°C), and stoichiometric ratios (1:1.2 aldehyde:nitroalkane) can improve yield. Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the planar geometry of the pyridine ring and confirms the trans-configuration of the propenylamine chain .
  • Spectroscopy :
  • ¹H/¹³C NMR : Pyridine protons resonate at δ 8.5–9.0 ppm (aromatic), while the propenylamine chain shows doublets (J = 15–17 Hz) for the allylic protons.
  • Mass Spectrometry : ESI-MS (positive mode) displays [M+H]⁺ at m/z 135.1 (free base) and [M+2H]²⁺ at m/z 68.5 (dihydrochloride) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Freely soluble in polar solvents (water, methanol, DMSO) but insoluble in non-polar solvents (hexane, ether). Quantitative solubility is determined via UV-Vis spectroscopy (λ_max ≈ 265 nm) in PBS buffer (pH 7.4).
  • Stability : Hydrochloride salts are hygroscopic; store desiccated at –20°C. Stability in aqueous solutions decreases at pH > 7 due to deprotonation of the amine group. Monitor degradation via TLC (silica gel, 90:10 CH₂Cl₂:MeOH) .

Advanced Research Questions

Q. How does the compound interact with biological targets, such as neurotransmitter receptors?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to model interactions with serotonin transporters (SERT). The pyridine nitrogen forms hydrogen bonds with Asp98, while the propenylamine chain aligns with hydrophobic pockets.
  • In Vitro Assays : Competitive binding studies (³H-citalopram displacement in HEK293 cells expressing SERT) reveal IC₅₀ values. Validate specificity via parallel assays with dopamine/norepinephrine transporters .

Q. What computational methods predict the compound’s hydrogen-bonding patterns in crystalline or solution states?

  • Methodological Answer :

  • Solid-State : Graph-set analysis (using Mercury software) identifies recurring N–H⋯Cl and C–H⋯Cl motifs, with graph descriptors R₂²(8) for dimeric interactions.
  • Solution-State : DFT calculations (B3LYP/6-31G*) model solvation effects, showing preferential stabilization of the trans-isomer in aqueous environments .

Q. How can discrepancies in reported bioactivity data for pyridine-based analogs be resolved?

  • Methodological Answer :

  • Meta-Analysis : Use PRISMA guidelines to aggregate data from PubChem, ChEMBL, and in-house assays. Apply QSAR models to normalize variables (e.g., logP, polar surface area).
  • Experimental Validation : Reproduce key studies under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects from methodological noise .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride
Reactant of Route 2
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride

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